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Compound of Interest

Compound Name: 1-(4-Isobutylphenyl)ethanamine

Cat. No.: B070663

An In-depth Technical Guide to 1-(4-
Isobutylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-(4-isobutylphenyl)ethanamine, a primary amine that is recognized as a
process impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug
(NSAID), ibuprofen.[1] A thorough understanding of its properties is crucial for quality control,
process optimization, and safety assessment in pharmaceutical development.

Chemical Identity and Basic Properties

1-(4-1sobutylphenyl)ethanamine is a chiral compound, existing as a racemic mixture and as
individual enantiomers. The fundamental identifiers and properties are summarized below.
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Property Value Reference
1-(4-(2-

IUPAC Name methylpropyl)phenyl)ethanami
ne
1-(4-

Synonyms Isobutylphenyl)ethylamine, a- [2]

Methyl-4-isobutylbenzylamine

Molecular Formula C12H1oN [2][3]
Molecular Weight 177.29 g/mol [2][3]
CAS Number 164579-51-5 (Racemate) [2]

1212142-57-8 ((R)-

enantiomer)

[3]

White to off-white crystalline
Appearance [4]
powder

Physicochemical Data

Detailed experimental data on the physicochemical properties of 1-(4-
isobutylphenyl)ethanamine are not extensively reported in publicly available literature. The
following table includes available data and values for structurally related compounds to provide
an estimation.
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Property Value Notes
) The hydrochloride salt of
_ _ Data not available for the free _
Melting Point b related amines often presents
ase.
a defined melting point.
Based on the boiling point of
N ) Estimated to be around 240- the related ketone, 1-(4-
Boiling Point )
270 °C isobutylphenyl)ethan-1-one
(268 °C).[5]
Density Data not available
Practically insoluble in water;
N freely soluble in organic Inferred from the properties of
Solubility i . .
solvents like ethanol, acetone, ibuprofen and its precursors.[4]
and dichloromethane.
] ] Estimated to be around 9.5 - Typical range for primary
pKa (Conjugate Acid)

10.5

benzylic amines.

Computationally Predicted Properties:

Property Value Source
LogP 2.9048 ChemScene(3]
Topological Polar Surface Area

26.02 A2 ChemScene[3]
(TPSA)
Hydrogen Bond Donors 1 ChemScene|3]
Hydrogen Bond Acceptors 1 ChemScene|3]
Rotatable Bonds 3 ChemScene|3]

Spectral Data

Detailed experimental spectra for 1-(4-isobutylphenyl)ethanamine are not readily available in

public databases. The expected spectral characteristics are outlined below based on its

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.synquestlabs.com/ProductV2/ProductDetail/59313
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/ibuprofen-synthesis-chemical-properties-sm
https://www.chemscene.com/1212142-57-8.html
https://www.chemscene.com/1212142-57-8.html
https://www.chemscene.com/1212142-57-8.html
https://www.chemscene.com/1212142-57-8.html
https://www.chemscene.com/1212142-57-8.html
https://www.benchchem.com/product/b070663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

chemical structure.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different

proton environments in the molecule.

Aromatic Protons: Two doublets in the range of d 7.0-7.3 ppm, characteristic of a para-
substituted benzene ring.

Methine Proton (-CH(NH2z)-): A quartet around & 4.0-4.3 ppm, coupled to the adjacent methyl
protons.

Amino Protons (-NHz): A broad singlet, the chemical shift of which is concentration and
solvent dependent, typically between & 1.5-3.0 ppm.

Isobutyl Group Protons:

o A doublet for the two methyl groups (-CH(CHs)2) around & 0.9 ppm.
o A multiplet for the methine proton (-CH(CHs)z2) around & 1.8-2.0 ppm.
o Adoublet for the methylene protons (-CHz-) around 6 2.4 ppm.

Methyl Protons (-CHs): A doublet coupled to the methine proton, appearing around 6 1.3-1.5
ppm.

3C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

Aromatic Carbons: Signals in the region of d 125-145 ppm. The carbon attached to the
isobutyl group and the carbon attached to the ethanamine group will be distinct from the
other aromatic carbons.

Methine Carbon (-CH(NH-2)-): A signal in the range of d 50-60 ppm.

Isobutyl Group Carbons:
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o Methyl carbons (-CH(CHs)z2) around & 22 ppm.
o Methine carbon (-CH(CHs)z2) around & 30 ppm.

o Methylene carbon (-CHz-) around & 45 ppm.

e Methyl Carbon (-CHs): A signal around & 24 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

e N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm~1, characteristic of
a primary amine.

C-H Stretch (Aromatic): Absorptions above 3000 cm~1.

C-H Stretch (Aliphatic): Absorptions below 3000 cm~1.

N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm~1.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm~1 region.

C-N Stretch: A weak to medium absorption in the 1020-1250 cm~1 range.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of 1-(4-
isobutylphenyl)ethanamine are not published as standalone documents, standard laboratory
procedures for the analysis of organic amines are applicable. The following sections outline the
general methodologies.

Synthesis and Purification

The synthesis of 1-(4-isobutylphenyl)ethanamine typically involves the reductive amination of
1-(4-isobutylphenyl)ethanone.

Workflow for Reductive Amination:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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